molecular formula C8H9F3N2 B15204578 N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine

N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B15204578
M. Wt: 190.17 g/mol
InChI Key: RVLXXVBCYMNEID-UHFFFAOYSA-N
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Description

N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a methyl group at the N1 position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound is structurally tailored to combine steric bulk (via the methyl group) and electron-withdrawing effects (via -CF₃), making it valuable in organocatalysis, pharmaceutical synthesis, and materials science.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

2-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C8H9F3N2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,13H,12H2,1H3

InChI Key

RVLXXVBCYMNEID-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of reducing agents such as palladium on carbon (Pd-C) and hydrogen gas (H2) to achieve the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives, emphasizing substituent effects, synthesis, and applications:

Compound Substituents Key Properties Synthesis Highlights Applications/Findings Reference
This compound - N1: Methyl
- 5-position: -CF₃
- Enhanced hydrophobicity
- Electron-withdrawing effects
Likely via nitro reduction (SnCl₂·2H₂O) and selective alkylation Potential organocatalyst; stability from -CF₃ may improve recyclability
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine (CAS 1737-64-0) - 4-position: Methyl
- 5-position: -CF₃
- Similar lipophilicity
- Altered steric hindrance vs. N1-methyl
Not explicitly described; likely analogous nitro reduction Structural analog for comparative catalytic studies
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS 157590-60-8) - 4-position: Bromo
- 5-position: -CF₃
- Increased molecular weight
- Potential for cross-coupling reactions
From brominated precursors; Pd/C catalysis possible Intermediate for Suzuki-Miyaura couplings or halogenated drug derivatives
3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine (Thermo Scientific) - 3-position: Chloro
- 5-position: -CF₃
- Moderate electron-withdrawing effect
- Higher solubility vs. bromo analogs
Reduction of nitro intermediates with SnCl₂·2H₂O Building block for agrochemicals or fluorescent dyes
N1-Cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS 123856-18-8) - N1: Cyclohexyl
- 4-position: -CF₃
- Enhanced steric bulk
- Improved chiral induction in catalysis
Nucleophilic substitution with cyclohexylamine Chiral organocatalyst in asymmetric Michael additions (up to 41% ee reported)
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine - N1: 5-Fluoro-2,4-dinitrophenyl
- N2: Phenyl
- 4-position: -CF₃
- High reactivity due to nitro groups
- Photostability concerns
Stepwise substitution with fluoronitrobenzene and diisopropylethylamine Explored as a nitroaromatic intermediate in explosives or dye chemistry

Key Comparative Insights

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group enhances electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitutions. This is critical in catalysts requiring precise electronic tuning .
  • Steric Effects : N1-Methyl and N1-cyclohexyl derivatives exhibit divergent catalytic performances. For example, cyclohexyl substituents improve enantioselectivity in asymmetric reactions due to steric guidance, while methyl groups offer moderate hindrance .

Synthetic Methodologies: Nitro Reductions: SnCl₂·2H₂O in ethanol is a common method for reducing nitro to amino groups, as seen in 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine synthesis . Alkylation/Substitution: Selective alkylation (e.g., using 1,2-dibromoethane) or nucleophilic aromatic substitution (e.g., with 2-fluoronitrobenzene) are key steps for introducing N1 substituents .

Applications in Catalysis: Benzene-1,2-diamine derivatives with -CF₃ groups show promise as H-bond donors in organocatalysts. For instance, cyclohexane-1,2-diamine-based catalysts achieved 93% conversion in Michael additions, albeit with moderate enantioselectivity (41% ee) . Bromo and chloro analogs serve as intermediates for cross-coupling reactions, expanding utility in medicinal chemistry .

Stability and Handling: Diamines with nitro groups (e.g., 2,4-dinitrophenyl derivatives) require careful handling due to thermal instability . Trifluoromethylated compounds generally exhibit superior stability under acidic/basic conditions, as noted in Thermo Scientific’s safety guidelines .

Biological Activity

N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine is an organic compound notable for its unique trifluoromethyl group and its potential biological activities. This article explores the compound's synthesis, biological interactions, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula C11H12F3N2. The presence of the trifluoromethyl group significantly influences its electronic properties, enhancing its stability and reactivity in biological systems. The synthesis typically involves multi-step reactions that can yield high purity products suitable for biological testing.

Synthesis Overview

The synthesis of this compound often includes:

  • Starting Materials : Trifluoromethylated benzene derivatives.
  • Reagents : Amine coupling agents and catalysts.
  • Conditions : Varying temperatures and solvents to optimize yield.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with various enzymes and receptors, modulating key biochemical pathways. The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets .

Enzyme Interactions

Research indicates that this compound may serve as a valuable tool in studying enzyme interactions. It has been utilized in assays to evaluate its effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain enzyme activities related to cancer cell metabolism, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Potential : A study investigating the compound's effects on murine liver cell lines demonstrated significant growth inhibition in tumorigenic cells without affecting non-tumorigenic counterparts at concentrations around 10 µM. This selective toxicity indicates its potential as a therapeutic agent in cancer treatment .
  • Enzyme Modulation : In vitro assays revealed that this compound could modulate enzyme activity associated with drug metabolism, potentially impacting pharmacokinetics and drug interactions .
  • Biological Pathways : Further research is needed to elucidate the specific signaling pathways affected by this compound. Initial findings suggest alterations in phosphoprotein localization and signaling cascades that are critical for cell proliferation and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamineDifferent trifluoromethyl positionVaries; less studied
N,N-Dimethyl-3-(trifluoromethyl)benzene-1,4-diamineDimethyl substitutionPotentially different reactivity profile
N,N-Dimethyl-5-(trifluoromethyl)benzene-1,3-diamineDifferent substitution patternVaries; requires further study

Q & A

Q. What are the recommended synthetic routes for introducing methyl and trifluoromethyl groups into benzene-1,2-diamine derivatives?

  • Methodological Answer : A common approach involves sequential functionalization via nucleophilic aromatic substitution (NAS) or catalytic coupling. For example, trifluoromethyl groups can be introduced using Cu-mediated coupling with CF₃ sources (e.g., TMSCF₃), while methyl groups are added via alkylation or reductive amination. Post-functionalization, catalytic hydrogenation is often employed to stabilize the diamine backbone . For derivatives like N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine, intermediates such as nitro precursors are reduced using Pd/C or Raney Ni under H₂ .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectra to verify substituent positions and rule out regioisomers. For example, 19F^{19}\text{F} NMR typically shows a singlet for CF₃ groups at ~-60 ppm .
  • X-ray crystallography : Use SHELXL (for refinement) and OLEX2 (for structure solution) to resolve bond lengths, angles, and hydrogen-bonding networks. Similar benzene-1,2-diamine derivatives have been validated this way .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Methodological Answer :
  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for final products. High-purity (>98%) trifluoromethyl-substituted diamines are achievable, as demonstrated in reagent catalogs .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of benzene-1,2-diamine derivatives in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd-catalyzed reactions with aryl halides proceed efficiently at the 5-position of the benzene ring. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate electrostatic potentials, HOMO-LUMO gaps, and charge distribution. This helps predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvation effects and stability in polar solvents (e.g., DMSO) to guide experimental conditions .

Q. How can researchers resolve discrepancies in spectroscopic data for regioisomeric diamine derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY, HSQC) : Assign overlapping signals by correlating 1H^1\text{H}-1H^1\text{H} and 1H^1\text{H}-13C^{13}\text{C} couplings. For example, NOE interactions can distinguish N-methyl vs. aryl-methyl groups .
  • Mass spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error to rule out isobaric impurities .

Q. What crystallographic challenges arise when analyzing trifluoromethyl-substituted diamines, and how are they addressed?

  • Methodological Answer :
  • Disorder in CF₃ groups : Use SHELXL’s PART instruction to model partial occupancy or rotational disorder. Restraints (e.g., DFIX, SIMU) improve refinement stability .
  • Twinned crystals : Implement TWIN/BASF commands in OLEX2 to deconvolute overlapping reflections .

Q. How does the stability of this compound vary under acidic/basic conditions?

  • Methodological Answer :
  • pH-dependent degradation studies : Monitor stability via HPLC at 25°C in buffers (pH 1–13). Trifluoromethyl groups generally enhance stability under acidic conditions but may hydrolyze in strong bases.
  • Storage recommendations : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation, as advised for similar diamines in safety data sheets .

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